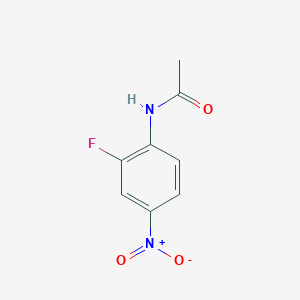

N-(2-フルオロ-4-ニトロフェニル)アセトアミド

説明

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol or p-acetamidophenol, followed by reactions like alkylation, nitration, and the use of reagents like POCl3 in acetate . For instance, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides was achieved by using 3-fluoro-4-cyanophenol as a primary compound . Similarly, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration . These methods could potentially be adapted for the synthesis of "N-(2-fluoro-4-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

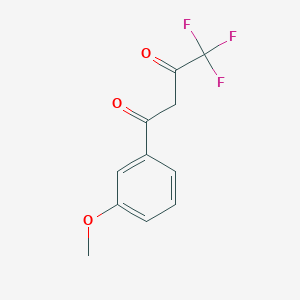

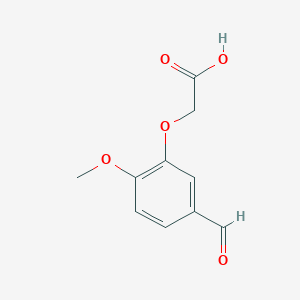

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and X-ray crystallography . For example, the crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide was determined, revealing intermolecular hydrogen bonds and disordered atoms . These techniques could be employed to analyze the molecular structure of "N-(2-fluoro-4-nitrophenyl)acetamide" to understand its configuration and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the selective fluorination of N-(2, 2-dinitroethyl)-acetamide with elemental fluorine . The interaction between nitro and acetamido groups in o-nitroacetanilide derivatives has also been observed to influence the chemical shift of neighboring protons . These findings suggest that "N-(2-fluoro-4-nitrophenyl)acetamide" may exhibit unique reactivity patterns due to the presence of both fluorine and nitro substituents, which could affect its chemical behavior in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For instance, the presence of halogen and nitro groups can significantly influence the acidity, basicity, and solubility of these compounds . The synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, demonstrates the potential biological activity and stability of acetamide derivatives under physiological conditions . These insights can be extrapolated to predict the properties of "N-(2-fluoro-4-nitrophenyl)acetamide", which may exhibit similar behavior due to its structural similarities.

科学的研究の応用

N-(2-フルオロ-4-ニトロフェニル)アセトアミド:科学研究用途の包括的な分析

抗菌特性: この化合物は、新しい抗菌剤の開発に潜在的な用途を持つ可能性があります。 類似の化合物の研究では、細菌の増殖を阻害する効果が示されており、N-(2-フルオロ-4-ニトロフェニル)アセトアミドは、さまざまな細菌株に対する最小発育阻止濃度 (MIC) について検討できる可能性があります .

熱物理データ分析: N-(2-フルオロ-4-ニトロフェニル)アセトアミドの熱力学的特性は、材料科学における用途にとって重要となる可能性があります。 NIST データベースは、評価された熱物理データへのアクセスを提供しており、有機化合物に取り組む研究者にとって役立ちます .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can inhibit certain enzymes, which could potentially lead to their antimicrobial or anti-inflammatory effects .

Biochemical Pathways

Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The molecular weight of the compound is 198.151 Da , which could potentially influence its bioavailability.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .

特性

IUPAC Name |

N-(2-fluoro-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSFGCHQQCRZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392235 | |

| Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348-19-6 | |

| Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-FLUORO-4'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

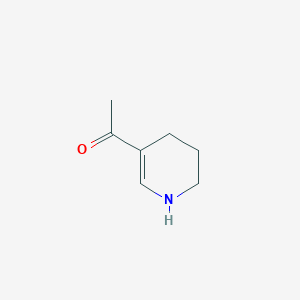

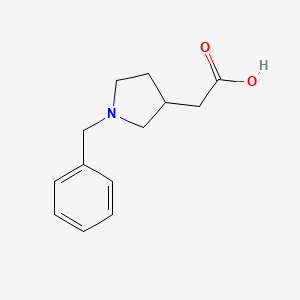

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)